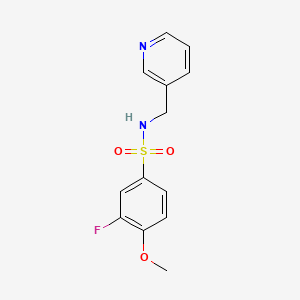
4-(3,4-二氯苯基)-6,7-二乙氧基-3,4-二氢-2(1H)-喹啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone" belongs to the class of quinolinone derivatives. These compounds are known for their broad spectrum of biological activity and potential applications in various fields, excluding drug use and dosage information.
Synthesis Analysis
The synthesis of quinolinone derivatives typically involves the cyclization of appropriate precursors. For example, the synthesis of amino-3,4-dihydro-2(1H)-quinolinone derivatives can be accomplished through condensation and cyclization processes using specific reagents like aniline and 3-chloropropionylchloride (Wu Chun, 2004). Similarly, the electrosynthesis approach can yield various substituted quinolinones under specific conditions (B. Batanero & F. Barba, 2003).
Molecular Structure Analysis
The molecular structure of quinolinone derivatives can be analyzed using techniques like DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory). These analyses provide insights into the structural parameters, spectroscopic characteristics, and electronic properties of these compounds (Nuha Wazzan et al., 2016).
Chemical Reactions and Properties
Quinolinone derivatives exhibit various chemical reactions, influenced by different substituents and reaction conditions. For instance, the presence of different substituents can lead to products with varying chemical structures, as seen in the reactions of quinazolinone derivatives (W. Nawrocka, 2009).
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as their crystalline structure, can be determined through X-ray crystallography. The crystal structures reveal information about the compound's molecular arrangement and intermolecular interactions (Xiang-Shan Wang et al., 2004).
Chemical Properties Analysis
The chemical properties of quinolinone derivatives can be diverse, depending on their specific substituents and structural configurations. These properties can include reactions under various conditions, leading to different types of derivatives with unique chemical behaviors (B. Staskun & T. Es, 1993).
科学研究应用
法呢基蛋白转移酶抑制
R115777是一种密切相关的喹啉酮衍生物,已被确认为法呢基蛋白转移酶的一种有效且选择性抑制剂,在小鼠中口服给药后显示出显著的抗肿瘤作用。这一发现源自杨森的酮康唑和维甲酸分解代谢计划,强调了人们对Ras异戊烯化过程的兴趣,并导致了对有益于抗肿瘤活性的关键结构特征的鉴定。R115777目前正处于III期临床评估阶段,表明其作为治疗剂的潜力(Venet, End, & Angibaud, 2003).
新型席夫碱和荧光性质
合成了一系列衍生自2-苯基-3-氨基-4(1H)-喹啉酮的席夫碱,并评估了它们的荧光性质。这些化合物具有不同的取代基,已经研究了它们在荧光应用和对人细胞系的体外细胞毒性中的潜在用途,表明它们在材料科学和生物医学研究中都有应用(Trávníček, Buchtík, & Němec, 2014).
Src激酶抑制
4-苯氨基-3-喹啉腈的优化导致了Src激酶活性的有效抑制剂的开发,Src激酶活性是细胞增殖和肿瘤生长的关键酶。这些化合物通过结构特征的修饰,显示出对Src激酶活性和Src介导的细胞增殖的抑制增强,突出了它们在癌症治疗中的潜力(Boschelli et al., 2001).
抗精神病药物开发
多巴胺自受体激动剂OPC-4392的衍生物OPC-14597通过充当多巴胺自受体激动剂并具有更强的突触后D2受体拮抗活性而显示出独特的特性。这种双重作用表明其作为一种新型抗精神病药物的潜力,为开发对精神疾病具有更高疗效和更少副作用的治疗方法提供了见解(Kikuchi et al., 1995).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-3-24-17-8-13-12(11-5-6-14(20)15(21)7-11)9-19(23)22-16(13)10-18(17)25-4-2/h5-8,10,12H,3-4,9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEWAVHJRVMPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5570759.png)
![2-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5570766.png)
![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)
![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)
![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)
![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)

![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)
![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)